molecular formula C14H16N2O2S B10843805 4-(Thiazol-2-yl)phenyl butylcarbamate

4-(Thiazol-2-yl)phenyl butylcarbamate

Cat. No.: B10843805
M. Wt: 276.36 g/mol
InChI Key: HIQUBTZOYOZSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiazol-2-yl)phenyl butylcarbamate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiazol-2-yl)phenyl butylcarbamate typically involves the condensation of thiazole derivatives with phenyl butylcarbamate. One common method involves the reaction of 2-aminothiazole with phenyl isocyanate under controlled conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Thiazol-2-yl)phenyl butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

4-(Thiazol-2-yl)phenyl butylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(thiazol-2-yl)phenyl butylcarbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiazol-2-yl)phenyl butylcarbamate is unique due to its specific substitution pattern and the presence of the butylcarbamate group. This structural feature may confer distinct biological activities and pharmacokinetic properties compared to other thiazole derivatives .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

[4-(1,3-thiazol-2-yl)phenyl] N-butylcarbamate

InChI

InChI=1S/C14H16N2O2S/c1-2-3-8-16-14(17)18-12-6-4-11(5-7-12)13-15-9-10-19-13/h4-7,9-10H,2-3,8H2,1H3,(H,16,17)

InChI Key

HIQUBTZOYOZSPC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC=C(C=C1)C2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.